N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Description
N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar pyrimidine derivatives have been employed in the design of structures in medicinal chemistry . These compounds are reported to exhibit diverse types of biological and pharmaceutical activities .
Mode of Action
It is known that similar compounds interact with their targets to induce a range of pharmacological activities .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to diverse types of biological and pharmaceutical activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to exhibit a wide range of pharmacological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biological Activity
N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, with CAS number 1021026-75-4, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C16H14N4O3S2, with a molecular weight of 374.4 g/mol. The compound features a thiophene ring, a pyridazine moiety, and a furan derivative, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of compounds containing similar structural motifs. For instance, derivatives of pyrazole and thiadiazole have shown significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The incorporation of the furan and thiophene rings in this compound suggests it may also exhibit similar antitumor properties.
Antimicrobial Activity
Compounds with thiadiazole structures have been reported to possess notable antimicrobial and antifungal activities. For example, several derivatives have demonstrated efficacy against various pathogens in vitro . The presence of the furan moiety enhances the compound's potential to act against fungal infections, making it a candidate for further investigation in antimicrobial drug development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its SAR. The following table summarizes key structural features and their associated biological activities:
Compound Feature | Biological Activity |
---|---|
Thiadiazole Ring | Antimicrobial properties |
Furan Moiety | Antifungal activity |
Pyridazine Structure | Potential antitumor effects |
Thiophene Component | Diverse pharmacological effects |
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating various pyrazole derivatives, compounds showed significant cytotoxic effects against cancer cell lines. The combination of these compounds with traditional chemotherapeutics like doxorubicin resulted in enhanced efficacy .
- Antimicrobial Research : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity against phytopathogenic fungi. Results indicated that specific modifications led to improved antifungal potency .
- Mechanistic Insights : Research into the mechanisms of action for similar compounds revealed that they may induce apoptosis in cancer cells or disrupt microbial membrane integrity, leading to cell lysis .
Properties
IUPAC Name |
N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c21-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-2-8-24-12/h1-8H,9-10H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMFLIWAMPKMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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